![molecular formula C22H22O8 B2577400 (Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-70-8](/img/structure/B2577400.png)
(Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
Synthesis Analysis
The synthesis of a complex organic compound typically involves multiple steps, each requiring specific reagents and conditions. The exact process would depend on the structure of the compound .Molecular Structure Analysis
The structure of an organic compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can often be predicted based on its functional groups .Physical And Chemical Properties Analysis
These properties can be determined using various analytical techniques. Physical properties include melting point, boiling point, and solubility. Chemical properties refer to how the compound reacts with other substances .Scientific Research Applications
1. Marine Fungus Derivatives
Continuous research on marine fungi, such as Penicillium sp., has led to the discovery of new compounds with potential pharmacological significance. These compounds, including butyl 2-(4-oxo-5,6-dihydro-2H-pyran-3-yl) acetate and others, were isolated and characterized for their unique structures and properties (Wu, Tian, Feng, Li, Zhang, & Pei, 2010).
2. Synthesis and Antimicrobial Evaluation
Ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, synthesized from related compounds, have been studied for their antimicrobial activity. The synthesis process and the evaluation of these analogues' anti-microbial properties highlight the potential of these compounds in pharmaceutical applications (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
3. Crystal and Molecular Structure Analysis
The compound ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation, has been characterized using NMR, mass spectra, and X-ray diffraction studies. Understanding its molecular structure aids in exploring its applications in chemistry and pharmacology (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).
4. Antioxidant Phenolic Compounds Study
Research on Juglans regia kernels isolated phenolic compounds, including ethyl gallate, which demonstrated significant antioxidant activities. These findings suggest potential applications of these compounds in food and pharmaceutical industries for their antioxidant properties (Zhang, Liao, Moore, Wu, & Wang, 2009).
5. Zirconium Benzyl Complexes in Polymerization
The study of neutral and cationic zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands revealed their potential in olefin polymerization chemistry. This research contributes to the understanding of catalysis and polymer production processes (Tsukahara, Swenson, & Jordan, 1997).
Mechanism of Action
Target of Action
The primary targets of (Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in cellular processes such as cell division, protein folding, and signal transduction .
Mode of Action
(Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate interacts with its targets by inhibiting their activity . For example, it inhibits tubulin polymerization, which is essential for cell division . This interaction results in changes in cellular processes, leading to the compound’s bioactivity effects .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it affects the cell division pathway . By inhibiting Hsp90, it affects protein folding and degradation pathways . The compound’s effects on these pathways lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of (Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate’s action include cell cycle arrest and apoptosis due to its inhibition of tubulin . It also affects protein folding and degradation due to its inhibition of Hsp90 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-5-28-21(23)12-29-14-6-7-15-17(10-14)30-20(22(15)24)9-13-8-18(26-3)19(27-4)11-16(13)25-2/h6-11H,5,12H2,1-4H3/b20-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGATZOXRWBENCD-UKWGHVSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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